molecular formula C17H13BrClN B15171400 3-Benzyl-6-bromo-2-chloro-7-methylquinoline CAS No. 918518-89-5

3-Benzyl-6-bromo-2-chloro-7-methylquinoline

Katalognummer: B15171400
CAS-Nummer: 918518-89-5
Molekulargewicht: 346.6 g/mol
InChI-Schlüssel: DJRPEAYJKJRXNX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Benzyl-6-bromo-2-chloro-7-methylquinoline is a halogenated quinoline derivative featuring a benzyl group at position 3, bromo and methyl substituents at positions 6 and 7, respectively, and a chlorine atom at position 2. The quinoline core provides a rigid aromatic framework, while the substituents modulate electronic, steric, and solubility properties.

Eigenschaften

CAS-Nummer

918518-89-5

Molekularformel

C17H13BrClN

Molekulargewicht

346.6 g/mol

IUPAC-Name

3-benzyl-6-bromo-2-chloro-7-methylquinoline

InChI

InChI=1S/C17H13BrClN/c1-11-7-16-13(10-15(11)18)9-14(17(19)20-16)8-12-5-3-2-4-6-12/h2-7,9-10H,8H2,1H3

InChI-Schlüssel

DJRPEAYJKJRXNX-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=NC(=C(C=C2C=C1Br)CC3=CC=CC=C3)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-6-bromo-2-chloro-7-methylquinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, which is a condensation reaction between an aromatic aldehyde and an amine in the presence of an acid catalyst. Another method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (SNAr) at the 2-Chloro Position

The electron-deficient quinoline ring facilitates nucleophilic displacement of the chlorine atom at position 2 under specific conditions.

Key Reactions:

  • Methoxylation :
    Reaction with sodium methoxide (NaOMe) in anhydrous methanol under reflux substitutes chlorine with a methoxy group. This reaction is critical in synthesizing intermediates for antitubercular agents like bedaquiline .

    Conditions :

    ReagentSolventTemperatureTimeYieldSource
    NaOMe (200 mL)Anhydrous MeOHReflux12–24 h62–100%
  • Amination :
    Substitution with amines (e.g., ammonia, primary amines) occurs in polar aprotic solvents like DMF or DMSO, often requiring elevated temperatures.

Cross-Coupling Reactions at the 6-Bromo Position

The bromine atom at position 6 participates in palladium-catalyzed coupling reactions, enabling structural diversification.

Documented Couplings:

  • Suzuki-Miyaura Coupling :
    Reacts with arylboronic acids in the presence of Pd(PPh₃)₄ or PdCl₂(dppf) to form biaryl derivatives.

    Example :

    SubstrateBoronic AcidCatalystBaseSolventYieldSource
    3-Benzyl-6-bromo-...PhB(OH)₂Pd(PPh₃)₄ (5 mol%)K₂CO₃THF/H₂O75–85%
  • Buchwald-Hartwig Amination :
    Forms C–N bonds with amines using Pd catalysts (e.g., Pd₂(dba)₃/Xantphos).

Reduction Reactions

The bromine and chlorine atoms can undergo reduction under controlled conditions:

  • Bromo → Hydrogen :
    Catalytic hydrogenation (H₂/Pd-C) or Zn/HCl reduces bromine to hydrogen, yielding 3-benzyl-2-chloro-7-methylquinoline.
    Conditions :

    ReagentSolventTemperatureTimeYieldSource
    H₂ (1 atm)EtOAc25°C6 h68%
  • Chloro → Methyl :
    Reduction with LiAlH₄ or NaBH₄ substitutes chlorine with a methyl group, though yields are moderate.

Oxidation of the Benzyl Group

The benzyl substituent at position 3 is susceptible to oxidation:

  • Benzyl → Benzoic Acid :
    Treatment with KMnO₄ or CrO₃ in acidic conditions oxidizes the benzyl group to a carboxylic acid.

    Conditions :

    Oxidizing AgentSolventTemperatureYieldSource
    KMnO₄H₂O/H₂SO₄80°C45–55%

Functionalization of the Methyl Group

The methyl group at position 7 can be oxidized to a carboxylic acid or ketone under strong conditions:

  • Methyl → Carboxylic Acid :
    Reaction with SeO₂ or K₂Cr₂O₇/H₂SO₄ converts the methyl group to a carboxylic acid.

Deprotection and Rearrangement

  • Benzyl Group Removal :
    Hydrogenolysis (H₂/Pd-C) cleaves the benzyl group, yielding 6-bromo-2-chloro-7-methylquinoline .

Mechanistic Insights

  • SNAr at C2 : The electron-withdrawing quinoline ring activates the chlorine for attack by nucleophiles (e.g., methoxide), proceeding via a Meisenheimer complex .

  • Coupling at C6 : Bromine’s electronegativity and size enhance oxidative addition efficiency in Pd-catalyzed reactions.

Wissenschaftliche Forschungsanwendungen

3-Benzyl-6-bromo-2-chloro-7-methylquinoline has several scientific research applications:

    Medicinal Chemistry: It is used in the development of new drugs with potential anticancer, antibacterial, and antiviral activities.

    Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules for various applications.

    Material Science: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Wirkmechanismus

The mechanism of action of 3-Benzyl-6-bromo-2-chloro-7-methylquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, chlorine, and methyl groups can enhance its binding affinity and selectivity. The compound can inhibit or activate specific pathways, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The table below compares key structural analogs based on substituent patterns, molecular properties, and applications:

Compound Name CAS No. Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Applications/Properties
3-Benzyl-6-bromo-2-chloro-7-methylquinoline Not Provided C₁₇H₁₃BrClN 3-Benzyl, 6-Br, 2-Cl, 7-Me ~360.56 (calculated) Pharmaceutical intermediate (inferred)
3-Benzyl-6-bromo-2-methoxyquinoline 654655-69-3 C₁₇H₁₄BrNO 3-Benzyl, 6-Br, 2-OMe 352.21 Research chemical, solubility studies
7-Bromo-2-chloro-3-ethylquinoline 132118-52-6 C₁₁H₉BrClN 7-Br, 2-Cl, 3-Et 270.56 Medical intermediate (e.g., antiviral)
7-Chloro-1,2,3,4-tetrahydro-2-methyl-3-(2-methylphenyl)oxo-6-quinoline 17560614 C₁₈H₁₇ClN₂O 7-Cl, tetrahydroquinoline, oxo, 2-MePh 320.80 Diuretic (Zaroxolyn®)
7-Bromoquinoline-4-carboxylic acid 31009-04-8 C₁₀H₆BrNO₂ 7-Br, 4-COOH 268.07 Chelating agent, metal coordination

Key Observations :

  • Substituent Position: The 3-benzyl group in the target compound enhances steric bulk and lipophilicity compared to 7-Bromo-2-chloro-3-ethylquinoline (3-ethyl substituent) .
  • Electron-Withdrawing Effects: Chlorine at position 2 increases electrophilicity, whereas methoxy in 3-Benzyl-6-bromo-2-methoxyquinoline introduces electron-donating properties, altering reactivity .
  • Biological Activity: The tetrahydroquinoline derivative (Zaroxolyn®) demonstrates clinical efficacy as a diuretic, highlighting how saturation of the quinoline ring and additional functional groups (e.g., oxo) influence bioactivity .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity: The target compound’s logP (estimated ~4.2) is higher than 3-Benzyl-6-bromo-2-methoxyquinoline (logP ~3.8) due to the chlorine atom’s hydrophobicity versus methoxy’s polarity .
  • Solubility: Methoxy-substituted analogs exhibit better aqueous solubility (e.g., 3-Benzyl-6-bromo-2-methoxyquinoline) compared to chloro derivatives, which may limit bioavailability in the target compound .
  • Synthetic Accessibility: The ethyl-substituted analog (7-Bromo-2-chloro-3-ethylquinoline) is synthesized in 95% purity under standard conditions, suggesting that the target compound’s benzyl group may require specialized protocols for optimal yield .

Pharmaceutical Potential

  • Zaroxolyn® (a structural analog) validates the therapeutic relevance of quinoline scaffolds, though its tetrahydro and oxo modifications are critical for diuretic activity .

Biologische Aktivität

3-Benzyl-6-bromo-2-chloro-7-methylquinoline is a compound belonging to the quinoline family, recognized for its potential biological activities, particularly in antimicrobial and antitumor applications. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₅BrClN
  • Molecular Weight : 328.20 g/mol

The compound features a fused bicyclic structure with a benzene ring and a pyridine ring, along with halogen substitutions that may enhance its biological activity. The presence of bromine and chlorine atoms is significant as these halogens often contribute to the reactivity of organic compounds.

Biological Activities

Research indicates that derivatives of quinoline, including this compound, exhibit a range of biological activities:

  • Antimicrobial Activity :
    • Similar quinoline derivatives have shown effectiveness against various bacterial strains, suggesting that this compound may possess comparable antimicrobial properties.
    • A study reported that certain quinolines demonstrated significant inhibitory effects against Mycobacterium tuberculosis, indicating potential applications in treating tuberculosis .
  • Antitumor Activity :
    • Quinoline derivatives have been evaluated for their cytotoxic effects on cancer cell lines. For instance, some compounds have shown promising results in inhibiting cancer cell proliferation in breast and skin cancer models .
    • The structural features of this compound may enhance its binding affinity to cancer targets due to the presence of the benzyl group and halogen substitutions.
  • Enzyme Interaction :
    • Interaction studies suggest that quinoline derivatives can influence cytochrome P450 enzymes, which are crucial for drug metabolism. This indicates that this compound may affect the pharmacokinetics of other drugs when co-administered.

Structure-Activity Relationship (SAR)

The unique combination of halogen substitutions and a methyl group at the seventh position in this compound enhances its biological activity compared to other similar compounds. The following table summarizes some related compounds and their similarity indices:

Compound NameCAS NumberSimilarity Index
3-Benzyl-6-bromo-2-chloroquinoline654655-68-20.84
5-Bromo-2-benzyloxy-6-methylpyridine126717-60-00.76
7-Bromo-2-chloro-3-methylquinoline132118-47-90.83
5-Bromo-2-methoxyquinoline885687-82-10.77
Methyl 7-bromoquinoline-4-carboxylate220844-76-80.73

The SAR indicates that modifications to the quinoline structure can significantly impact biological activity, suggesting avenues for further research and development.

Case Studies

  • Antimicrobial Evaluation :
    A study evaluated several quinoline derivatives for their antimicrobial properties against standard bacterial strains, revealing that some compounds exhibited higher activity than conventional antibiotics like isoniazid . This positions quinolines as promising candidates for developing new antimicrobial agents.
  • Cytotoxicity Assays :
    In vitro studies on breast cancer cell lines demonstrated that specific quinoline derivatives significantly inhibited cell growth compared to control groups. The findings suggest that structural modifications can enhance cytotoxicity against cancer cells, warranting further investigation into their mechanisms of action .

Q & A

Q. What are the optimal synthetic routes for 3-benzyl-6-bromo-2-chloro-7-methylquinoline, and how do reaction conditions influence regioselectivity?

Methodological Answer: The synthesis of polysubstituted quinolines typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) or halogenation of pre-functionalized quinoline scaffolds. For example, Pd-catalyzed cross-coupling using [PdCl₂(dcpf)]/K₃PO₄ in 1,4-dioxane has been effective for analogous bromo-chloro quinolines, achieving >90% yield in coupling reactions with aryl boronic acids . Regioselectivity is influenced by steric hindrance from the benzyl group at position 3 and electronic effects of the chloro substituent at position 2. Optimization should prioritize protecting group strategies for the methyl and benzyl moieties to prevent undesired side reactions.

Q. How can structural characterization (e.g., NMR, MS) resolve ambiguities in the substitution pattern of this compound?

Methodological Answer:

  • ¹H NMR : The benzyl group’s aromatic protons (δ 7.2–7.4 ppm) and methyl group (δ 2.5–2.7 ppm) are diagnostic. Coupling patterns between H-5 and H-8 protons (δ 8.1–8.3 ppm) confirm the quinoline backbone .
  • ¹³C NMR : The electron-withdrawing bromo and chloro substituents deshield adjacent carbons (C-6: ~125 ppm; C-2: ~140 ppm) .
  • HRMS : Molecular ion [M+H]⁺ should match the calculated mass (C₁₇H₁₄BrClN: 356.52 g/mol). Isotopic patterns for Br/Cl aid in validation .

Advanced Research Questions

Q. How do steric and electronic effects of the benzyl and chloro substituents influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

Methodological Answer:

  • Steric Effects : The bulky benzyl group at position 3 hinders NAS at adjacent positions (C-2 and C-4), directing reactivity to C-6 (bromo) and C-8 .
  • Electronic Effects : The electron-withdrawing chloro group at C-2 deactivates the ring, requiring strong nucleophiles (e.g., amines, thiols) and elevated temperatures (80–120°C). DFT calculations on analogous quinolines show a 15–20% reduction in electron density at C-6 compared to unsubstituted quinolines .

Q. How can contradictory bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be reconciled for this compound?

Methodological Answer: Contradictions often arise from assay-specific conditions:

  • Antimicrobial Assays : Activity against Gram-positive bacteria (MIC ~8 µg/mL) may stem from membrane disruption via lipophilic benzyl and methyl groups .
  • Cytotoxicity : IC₅₀ values >20 µM in cancer cell lines suggest off-target effects. Use orthogonal assays (e.g., ROS detection, apoptosis markers) to differentiate mechanisms .
  • Structural Modifications : Replace the benzyl group with a polar moiety (e.g., hydroxyl) to reduce cytotoxicity while retaining antimicrobial activity .

Q. What computational strategies predict the binding affinity of this compound to kinase targets?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina with crystal structures of EGFR or JAK2 kinases. The chloro and bromo groups form halogen bonds with kinase hinge regions (ΔG ≈ -9.5 kcal/mol) .
  • MD Simulations : Assess stability of the quinoline-benzyl motif in hydrophobic pockets over 100 ns trajectories. RMSD values >2.0 Å indicate poor target engagement .
  • QSAR Models : Correlate logP values (predicted ~3.8) with inhibitory activity. Higher logP enhances membrane permeability but may reduce solubility .

Q. How can chromatography (HPLC, TLC) methods be optimized to separate this compound from synthetic byproducts?

Methodological Answer:

  • HPLC : Use a C18 column with gradient elution (ACN:H₂O, 60:40 to 90:10 over 20 min). Retention time ~12.3 min; UV detection at 254 nm .
  • TLC : Silica gel GF254 plates with ethyl acetate/hexane (1:3). Rf ≈ 0.45; visualize under UV or with iodine vapor .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining purity >98%?

Methodological Answer:

  • Purification : Replace column chromatography with recrystallization (solvent: ethanol/water). Cooling to 4°C yields 85% recovery with >98% purity .
  • Byproduct Control : Monitor Buchwald-Hartwig amination side products (e.g., dehalogenated derivatives) via LC-MS. Add scavengers (e.g., tetrabutylammonium bromide) to suppress elimination .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.